molecular formula C17H23NO5 B8097328 Methyl g-(Boc-amino)-b-oxo-benzenepentanoate

Methyl g-(Boc-amino)-b-oxo-benzenepentanoate

Cat. No.: B8097328
M. Wt: 321.4 g/mol
InChI Key: QRKZVTSVPKOTEG-UHFFFAOYSA-N
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Description

Methyl γ-(Boc-amino)-β-oxo-benzenepentanoate is a synthetic intermediate characterized by a benzenedicarboxylate backbone modified with a β-keto ester group and a γ-amino moiety protected by a tert-butoxycarbonyl (Boc) group. This compound is widely utilized in peptide synthesis and foldamer construction due to its dual functionality: the Boc group acts as a temporary protective shield for the amine, while the β-keto ester enables reactivity in coupling reactions . Its structural features promote applications in designing aromatic β-sheet foldamers, where the Boc-amino methyl ester serves as a turn-inducing unit to stabilize helical conformations .

Properties

IUPAC Name

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-5-phenylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-13(14(19)11-15(20)22-4)10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKZVTSVPKOTEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as methyl 4-oxo-4-phenylbutanoate and tert-butyl carbamate.

    Protection of Amino Group: The amino group is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. This reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.

    Formation of the Final Compound: The protected amino group is then introduced into the methyl 4-oxo-4-phenylbutanoate through a nucleophilic substitution reaction, forming methyl g-(Boc-amino)-b-oxo-benzenepentanoate.

Industrial Production Methods

In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the keto group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the keto group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.

    Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the free amine, which can then react with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Acidic Conditions for Boc Removal: Trifluoroacetic acid, hydrochloric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted amines.

Scientific Research Applications

Chemistry

In organic synthesis, methyl g-(Boc-amino)-b-oxo-benzenepentanoate is used as an intermediate for the preparation of more complex molecules. Its stability and reactivity make it a valuable building block in the synthesis of pharmaceuticals and other bioactive compounds.

Biology and Medicine

In medicinal chemistry, this compound is used to synthesize peptide-based drugs. The Boc-protected amino group allows for selective deprotection and subsequent coupling reactions, facilitating the construction of peptide chains.

Industry

In the pharmaceutical industry, this compound is used in the large-scale synthesis of active pharmaceutical ingredients (APIs). Its role as an intermediate helps streamline the production process, ensuring high purity and yield of the final product.

Mechanism of Action

The mechanism by which methyl g-(Boc-amino)-b-oxo-benzenepentanoate exerts its effects is primarily through its reactivity in chemical reactions. The Boc-protected amino group can be selectively deprotected, allowing for subsequent reactions with various electrophiles. This selective reactivity is crucial in the synthesis of complex molecules, where precise control over reaction pathways is required.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound shares key functional groups with other Boc-protected amino acid esters and β-keto esters. Below is a comparative analysis:

Compound Key Functional Groups Molecular Formula Applications Reference
Methyl γ-(Boc-amino)-β-oxo-benzenepentanoate Boc-protected amine, β-keto ester C₁₈H₂₃NO₆ Foldamer synthesis, peptide coupling
Boc-Gly-l-Pro-OMe (Dipeptide Unit 1) Boc-amine, methyl ester C₁₂H₂₂N₂O₅ Solid-phase peptide synthesis
Methyl 3-(4-morpholino)benzoate Morpholine, methyl ester C₁₂H₁₅NO₃ Catalysis, organic intermediates
Methylacetoacetate β-keto ester C₅H₈O₃ Enolate chemistry, diketone synthesis

Key Observations :

  • Boc Protection: Unlike simpler Boc-amino esters (e.g., Boc-Gly-l-Pro-OMe), the target compound integrates a β-keto ester, enhancing its versatility in forming enolate intermediates for cross-coupling reactions .
  • β-Keto Ester Reactivity : Methylacetoacetate lacks the Boc-protected amine but shares the β-keto ester motif, which is pivotal in Claisen condensations. The target compound’s aromatic backbone, however, confers rigidity, making it superior for foldamers .
  • Morpholine Derivatives: Methyl 3-(4-morpholino)benzoate highlights the role of heterocyclic groups in modulating solubility and reactivity, but it lacks the amino protection crucial for stepwise peptide assembly .
Stability and Reactivity
  • Thermal Stability : The aromatic backbone enhances thermal stability compared to aliphatic analogs like Methylacetoacetate, which decomposes at lower temperatures .
  • Enolate Formation: The β-keto ester facilitates enolate generation, enabling nucleophilic attacks—a feature shared with Methylacetoacetate but optimized in the target compound for regioselective modifications .
Foldamer Design

In , the compound’s incorporation into aromatic β-sheet foldamers resulted in well-defined helical structures confirmed by X-ray crystallography. The Boc group’s steric bulk prevents undesired aggregation, while the β-keto ester stabilizes turn conformations .

Biological Activity

Methyl g-(Boc-amino)-b-oxo-benzenepentanoate is a compound of interest due to its potential biological activities. This article explores its biological properties, including mechanisms of action, cytotoxicity, and therapeutic implications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protected amino group, a keto group, and a benzenepentanoate moiety. This structure suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with various receptors, influencing cellular signaling pathways.
  • Cytotoxic Effects : Preliminary studies indicate that it may exhibit cytotoxic properties against certain cancer cell lines.

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound. The compound has shown promising results in vitro against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
A549 (Lung)15.3
HeLa (Cervical)10.0

These results indicate that this compound has significant cytotoxic effects, warranting further investigation into its mechanisms.

Study 1: Cytotoxicity Evaluation

In a study published in , researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The study utilized MTT assays to determine cell viability after treatment with different concentrations of the compound. Results confirmed significant reductions in viability, particularly in MCF-7 and HeLa cells.

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial activity against common pathogens. The results indicated that this compound exhibited notable inhibition zones in agar diffusion assays against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

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